molecular formula C13H17F3N4 B10899608 2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine

2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine

Katalognummer: B10899608
Molekulargewicht: 286.30 g/mol
InChI-Schlüssel: SOMZAYNBWPKVSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE is a nitrogen-containing heterocyclic compound. This compound features a pyrimidine ring substituted with a methyl and trifluoromethyl group, fused to an octahydro-pyrrolo[1,2-a]pyrazine ring system. Such structures are often explored for their potential biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including 2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE, typically involves multiple steps. One common method includes cyclization, ring annulation, and cycloaddition reactions. For instance, the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine, and subsequent intramolecular cyclization .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. detailed industrial methods for this specific compound are not widely documented in the literature .

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperature control to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Wissenschaftliche Forschungsanwendungen

2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE has been explored for various scientific research applications, including:

    Chemistry: As a scaffold for the synthesis of new compounds with potential biological activities.

    Biology: Investigated for its antimicrobial, antiviral, and antifungal properties.

    Medicine: Potential use in drug discovery for its kinase inhibitory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action for 2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE involves its interaction with specific molecular targets. This compound can inhibit certain enzymes or proteins, disrupting biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives, such as:

  • 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine
  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-

Uniqueness

2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE is unique due to its specific substitution pattern and the presence of both pyrimidine and pyrrolopyrazine rings. This unique structure can confer distinct biological activities and chemical reactivity compared to other similar compounds .

Eigenschaften

Molekularformel

C13H17F3N4

Molekulargewicht

286.30 g/mol

IUPAC-Name

2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C13H17F3N4/c1-9-7-11(13(14,15)16)18-12(17-9)20-6-5-19-4-2-3-10(19)8-20/h7,10H,2-6,8H2,1H3

InChI-Schlüssel

SOMZAYNBWPKVSX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)N2CCN3CCCC3C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.